2-(2-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
2-(2-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach is the Groebke–Blackburn–Bienaymè (GBB) reaction, which facilitates the formation of the imidazo[1,2-a]pyridine core . The reaction conditions often involve the use of a suitable solvent, a catalyst, and controlled temperature to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, scalability, and safety. Microchannel reactors can be employed for the visible light-photocatalyzed functionalization of alkynes/nitrile insertion/cyclization tandem sequences .
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or transition metal catalysis.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine core, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and halogenated compounds. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield imidazo[1,2-a]pyridinones, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine core .
Scientific Research Applications
2-(2-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications, including:
Biology: The compound is used in the study of biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s effects are mediated through its binding to target proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridinones: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazo[1,2-a]pyrimidines: Another class of compounds with a similar heterocyclic scaffold and diverse applications in medicinal chemistry.
Uniqueness
2-(2-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorophenyl and methylphenyl groups contribute to its unique reactivity and potential as a versatile scaffold for drug development .
Properties
Molecular Formula |
C20H16FN3 |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H16FN3/c1-14-8-2-5-11-17(14)22-20-19(15-9-3-4-10-16(15)21)23-18-12-6-7-13-24(18)20/h2-13,22H,1H3 |
InChI Key |
XOBWOBFDMBQRIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4F |
Origin of Product |
United States |
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